molecular formula C18H17NO3 B11497020 1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one

1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one

Cat. No.: B11497020
M. Wt: 295.3 g/mol
InChI Key: FZHDOURMTBHVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one is an organic compound that features a benzofuran ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one typically involves the reaction of 1-benzofuran-2-yl ethanone with 4-methoxyaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzofuran-2-yl(1,1’-biphenyl)-4-ylmethanone: A compound with a similar benzofuran structure but different substituents.

    Formoterol Related Compounds: Compounds with similar structural features and potential biological activities.

Uniqueness

1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one is unique due to its specific combination of a benzofuran ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-(4-methoxyanilino)propan-1-one

InChI

InChI=1S/C18H17NO3/c1-21-15-8-6-14(7-9-15)19-11-10-16(20)18-12-13-4-2-3-5-17(13)22-18/h2-9,12,19H,10-11H2,1H3

InChI Key

FZHDOURMTBHVQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.